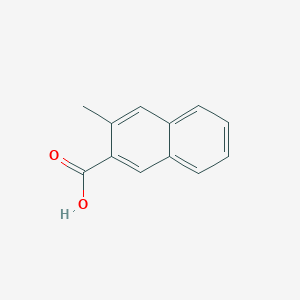

3-Methyl-2-naphthoic acid

Übersicht

Beschreibung

3-Methyl-2-naphthoic acid is a derivative of naphthoic acid12. It can be prepared from 3-hydroxy-2-naphthoic acid via methylation12. It is one of the isomeric carboxylic acid derivatives of naphthalene3.

Synthesis Analysis

The synthesis of 3-Methyl-2-naphthoic acid has been improved and documented in a paper titled "IMPROVED SYNTHESIS OF 3-METHYL-2-NAPHTHOIC ACID"4. Other synthesis routes of 3-Methyl-2-naphthoic acid with experiment details and outcomes are also available5.

Molecular Structure Analysis

The molecular formula of 3-Methyl-2-naphthoic acid is C12H10O26. The InChIKey is JFBYGMUJXBUWEO-UHFFFAOYSA-N6. The Canonical SMILES is CC1=CC2=CC=CC=C2C=C1C(=O)O6. The molecular weight is 186.21 g/mol6.

Chemical Reactions Analysis

3-Methyl-2-naphthoic acid undergoes reduction in the presence of Li and NH4Cl to afford 1,2,3,4-tetrahydro-2-naphthoic acid12. It also undergoes asymmetric oxidative coupling using mono-N-alkylated octahydrobinaphthyl-2,2′-diamine chiral ligands7.

Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methyl-2-naphthoic acid are not well-documented in the literature. However, it is known that the compound has a molecular weight of 186.21 g/mol6.

Wissenschaftliche Forschungsanwendungen

-

Pharmaceutical Chemistry

- Application : 3-Methyl-2-naphthoic acid is used in the synthesis of 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid (adapalene), an active pharmaceutical ingredient .

- Method : The synthesis involves four sequential stages: alkylation of 4-bromophenol, O-alkylation of the resulting product, coupling of the zinc derivative with methyl-6-bromo-2-naphthenoate using a nickel catalyst, and alkaline hydrolysis of the final product .

- Results : The new method for the synthesis of adapalene was developed, characterized by stable high yields of intermediate and end products, simple scale-up, and technical feasibility .

-

Organic Chemistry

- Application : 3-Methyl-2-naphthoic acid may be used in the synthesis of N-[p-N,N-dimethylanilino)-3-methoxy-2-naphtho]hydroxamic acid (DAMNHA) .

- Method : The specific method of synthesis is not provided in the source .

- Results : The results or outcomes of this application are not provided in the source .

-

Chemical Synthesis

-

Photochemistry

- Application : 3-Methyl-2-naphthoic acid may be used in the synthesis of new naphthopyrans, which have photochromic properties .

- Method : The synthesis involves UV light irradiation of the closed form of naphthopyran (NOP) which promotes the cleavage of the C (sp3)–O bond of the pyran ring to afford the transoid-cis (TC) form and transoid-trans (TT) form .

- Results : The new naphthopyrans displayed faster color fading rate and larger fluorescence quantum yield . They showed excellent photochromic and fluorescent properties both in solution and in polymethylmethacrylate film .

-

Green Chemistry

- Application : 3-Methyl-2-naphthoic acid-based task-specific ionic liquids have been proposed as more sustainable and environmentally friendly alternatives for several applications such as solvent extraction, separation, organic synthesis, or electrochemistry .

- Method : The specific method of application is not provided in the source .

- Results : The results or outcomes of this application are not provided in the source .

-

Chemical Synthesis

-

Environmental Chemistry

- Application : 3-Methyl-2-naphthoic acid-based task-specific ionic liquids have been proposed for an efficient extraction of heavy metals .

- Method : The specific method of application is not provided in the source .

- Results : The results or outcomes of this application are not provided in the source .

-

Biochemistry

- Application : 3-Methyl-2-naphthoic acid is identified as a metabolite of the anaerobic degradation of naphthalene and methylnaphthalenes .

- Method : The specific method of application is not provided in the source .

- Results : The results or outcomes of this application are not provided in the source .

Safety And Hazards

3-Methyl-2-naphthoic acid may have similar safety and hazards to its related compounds. For instance, 3-Hydroxy-2-naphthoic acid is known to be toxic if swallowed, harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, may cause respiratory irritation, is suspected of damaging fertility or the unborn child, and may cause damage to organs9710.

Zukünftige Richtungen

The wide-spread distribution of these compounds in the environment and the high potential for low-level exposure to humans supports a need for further work on the mechanisms of toxicity in animal models with attention to whether these processes are applicable to humans8. The future directions for the study of 3-Methyl-2-naphthoic acid are not well-documented in the literature.

Please note that this information is based on the available literature and may not be comprehensive. For more detailed information, please refer to the cited sources or consult a chemistry professional.

Eigenschaften

IUPAC Name |

3-methylnaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-8-6-9-4-2-3-5-10(9)7-11(8)12(13)14/h2-7H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFBYGMUJXBUWEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40600821 | |

| Record name | 3-Methylnaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40600821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-2-naphthoic acid | |

CAS RN |

39110-32-2 | |

| Record name | 3-Methylnaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40600821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

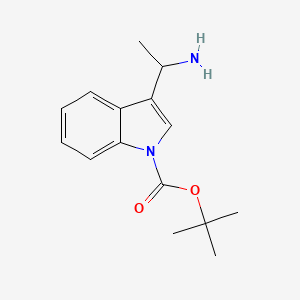

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-6-[(oxolan-3-yl)oxy]pyridine](/img/structure/B1611991.png)